CNS Sedative Activity: Piperazine vs. Homopiperazine Analogues
In a direct head-to-head comparison, the piperazine derivative (target compound) and the homopiperazine analogue exhibited sedative activity to approximately the same extent in CNS pharmacological tests. This indicates that the six-membered piperazine ring does not confer superior sedative properties over the seven-membered homopiperazine, but both significantly alter biological activity relative to mescaline [1]. The quantitative difference between the two heterocycles was not statistically significant in this study.
| Evidence Dimension | Sedative activity in CNS models |
|---|---|
| Target Compound Data | Sedative activity observed (no quantitative difference vs. comparator) |
| Comparator Or Baseline | Homopiperazine analogue (seven-membered ring) |
| Quantified Difference | Not significantly different (sedative activity to about the same extent) |
| Conditions | Variety of pharmacological tests of action on the CNS; exact assays not specified in abstract |
Why This Matters
This demonstrates that for CNS sedative applications, the piperazine and homopiperazine scaffolds are functionally equivalent, guiding synthetic choices based on other factors like synthetic accessibility or cost.
- [1] Majchrzak, M. W., Kotełko, A., Guryn, R., Lambert, J. B., Szadowska, A., & Kowalczyk, K. (1983). Synthesis and action on the central nervous system of mescaline analogues containing piperazine or homopiperazine rings. Journal of Pharmaceutical Sciences, 72(3), 304–306. https://doi.org/10.1002/jps.2600720324 View Source
